Advanced Physicochemical Profiling and Synthetic Utility of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride
Advanced Physicochemical Profiling and Synthetic Utility of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Scope: Structural profiling, mechanistic application in kinase inhibition, and validated synthetic workflows.
Executive Summary & Structural Rationale
In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged, ATP-competitive hinge-binding motif. Specifically, 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride serves as a critical bifunctional building block. By offering orthogonal reactive handles—an electrophilic C6-bromide and a nucleophilic C3-amine—this compound enables the rapid, divergent synthesis of complex kinase inhibitors targeting CDKs, TRK, and TTK pathways.
The decision to supply and utilize this compound as a hydrochloride salt rather than a free base is rooted in fundamental physical chemistry. The electron-rich primary amine at the C3 position is conjugated with the bicyclic core, rendering the free base susceptible to slow oxidative degradation and polymerization under atmospheric conditions. Protonation of this amine lowers the highest occupied molecular orbital (HOMO) energy, effectively passivating the molecule and conferring exceptional long-term solid-state stability.
Table 1: Physicochemical and Structural Properties
| Parameter | Value / Description |
| Chemical Name | 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride |
| CAS Registry Number | 2413884-89-4 (HCl Salt) / 1508567-18-7 (Free Base) |
| Molecular Formula | C₆H₆BrClN₄ |
| Molecular Weight | 249.50 g/mol |
| Monoisotopic Mass (Free Base) | 211.97 Da (⁷⁹Br) / 213.97 Da (⁸¹Br) |
| Solubility Profile | Soluble in DMSO, MeOH, and H₂O; Insoluble in Hexanes |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine (Adenine bioisostere) |
| Key Reactive Sites | C6 (sp² C-Br for cross-coupling), C3 (Primary amine for acylation) |
Mechanistic Application: The Kinase Hinge Binder
The pyrazolo[1,5-a]pyrimidine core acts as a structural mimic of the adenine ring of ATP. As demonstrated in the development of the CDK inhibitor BS-194 and various Tropomyosin Receptor Kinase (TRK) inhibitors , the nitrogen atoms of the core (typically N1 and N4) engage in critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA).
When designing inhibitors from 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine:
-
The C6 Position: Directs substituents toward the solvent-exposed region or the selectivity pocket. This is the ideal vector for adding solubilizing groups (e.g., morpholine derivatives) via Suzuki coupling.
-
The C3 Position: Directs substituents toward the DFG-motif or gatekeeper residue. Derivatizing the C3-amine into an amide or urea allows for deep-pocket probing.
Fig 1: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.
Synthetic Workflows & Reactivity Profiling
To fully exploit this building block, one must navigate the orthogonal reactivity of the C6-bromide and C3-amine. A common pitfall in derivatizing this scaffold is attempting a direct palladium-catalyzed cross-coupling on the unprotected HCl salt. The free primary amine can coordinate with the Pd(0) active species, forming off-cycle Pd-amine complexes that stall the catalytic cycle. Furthermore, the HCl salt will neutralize the basic conditions (e.g., K₂CO₃) required to activate the boronic acid.
Therefore, a self-validating workflow requires initial neutralization, temporary amine protection, cross-coupling, and subsequent deprotection.
Fig 2: Chemoselective synthetic workflow for C6-derivatization via Suzuki coupling.
Standardized Experimental Protocols
As an Application Scientist, I emphasize that protocols must be self-validating. The inclusion of specific In-Process Controls (IPCs) ensures that causality—not guesswork—drives the synthetic progression.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6
Note: This protocol assumes the C3-amine has been priorly Boc-protected to prevent catalyst poisoning.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the Boc-protected 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the base and facilitate the formation of the reactive trihydroxyboronate intermediate.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.
-
Thermal Activation: Heat the biphasic mixture to 90 °C for 4–6 hours.
-
Self-Validating IPC (LC-MS): Remove a 10 µL aliquot from the organic layer, dilute in 100 µL MeCN, and analyze via LC-MS.
-
Validation Metric: The starting material exhibits a classic isotopic doublet at m/z 313 / 315 ([M+H]⁺ for the Boc-protected bromo-compound). The reaction is deemed complete when this doublet is <5% relative to the product mass peak.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Direct Amide Derivatization at C3
Because the C3-amine is conjugated with an electron-deficient pyrimidine ring, it is significantly less nucleophilic than standard aliphatic amines. Standard EDC/HOBt coupling often fails or proceeds sluggishly.
-
Free-Basing: Suspend 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (1.0 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes to liberate the nucleophilic free base.
-
Acid Activation: In a separate vial, dissolve the target carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive OAT (7-azabenzotriazole) active ester, overcoming the poor nucleophilicity of the C3-amine.
-
Coupling: Transfer the activated ester solution to the free-based amine. Stir at room temperature for 2 hours.
-
Self-Validating IPC (TLC): Spot the reaction mixture against the amine starting material on a silica TLC plate (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat.
-
Validation Metric: The primary amine starting material will stain a vivid color (typically orange/brown for this scaffold). The successful formation of the secondary amide product will result in a spot that is Ninhydrin-negative , providing immediate visual confirmation of conversion.
-
Handling, Storage, and Stability
To maintain the physicochemical integrity of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride:
-
Storage: Store desiccated at -20 °C. While the HCl salt mitigates oxidation, the compound remains sensitive to prolonged moisture exposure, which can lead to slow hydrolysis of the pyrimidine core.
-
Handling: Weigh under standard atmospheric conditions, but purge storage vessels with Argon or Nitrogen prior to resealing.
-
Solution Stability: Once neutralized to the free base in solution (e.g., in DMSO or DMF), use within 24 hours to prevent dimerization or oxidative degradation.
References
-
NextSDS Chemical Database. (2026). Chemical Substance Information: 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS 2413884-89-4). NextSDS. Available at: [Link]
-
Kroll, M., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Available at:[Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 998. Available at:[Link]
-
ACS Publications. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at:[Link]
